Benzenamine, 2,2'-sulfonylbis-

Übersicht

Beschreibung

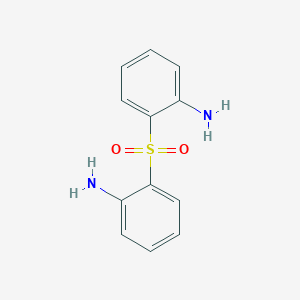

Benzenamine, 2,2’-sulfonylbis-: is an organic compound with the molecular formula C12H12N2O2S. It is a derivative of benzenamine (aniline) where two aniline molecules are connected via a sulfonyl group. This compound is known for its applications in various fields, including pharmaceuticals, materials science, and catalysis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Reaction with Sulfonyl Chloride: One common method involves the reaction of benzenamine with sulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification.

Oxidation of Sulfides: Another method involves the oxidation of sulfides to sulfoxides and then to sulfones. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods: Industrial production of Benzenamine, 2,2’-sulfonylbis- often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Benzenamine, 2,2’-sulfonylbis- can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: It can be reduced to form corresponding amines or other reduced products.

Substitution: The compound can participate in substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, alkylating agents.

Major Products:

Sulfoxides and Sulfones: From oxidation reactions.

Amines: From reduction reactions.

Substituted Benzenamines: From substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Catalysis: Used as a catalyst in various organic reactions.

Synthesis: Employed in the synthesis of complex organic molecules.

Biology:

Bioconjugation: Utilized in the conjugation of biomolecules for research purposes.

Cross-linking: Acts as a cross-linking agent in the study of protein and nucleic acid interactions.

Medicine:

Pharmaceuticals: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

Industry:

Materials Science: Used in the development of advanced materials with specific properties.

Polymers: Incorporated into polymer structures to enhance their stability and functionality.

Wirkmechanismus

The mechanism of action of Benzenamine, 2,2’-sulfonylbis- involves its interaction with various molecular targets. The sulfonyl group can form strong bonds with nucleophiles, making it a potent cross-linking agent. This property is exploited in biological systems to study protein-protein and protein-DNA interactions. The compound can also inhibit certain enzymes by binding to their active sites, thereby affecting their activity.

Vergleich Mit ähnlichen Verbindungen

- Benzenamine, 3,3’-sulfonylbis-

- Benzenamine, 4,4’-sulfonylbis-

- Dapsone (4,4’-diaminodiphenyl sulfone)

Comparison:

- Benzenamine, 2,2’-sulfonylbis- is unique due to its specific sulfonyl linkage, which imparts distinct chemical and physical properties compared to its isomers and analogs.

- Benzenamine, 3,3’-sulfonylbis- and Benzenamine, 4,4’-sulfonylbis- have different positional isomerism, affecting their reactivity and applications.

- Dapsone is widely used in medicine, particularly for its antimicrobial properties, whereas Benzenamine, 2,2’-sulfonylbis- is more commonly used in research and industrial applications.

Biologische Aktivität

Benzenamine, 2,2'-sulfonylbis- (also known as sulfonylbisbenzenamine) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, cytotoxicity, and pharmacokinetic characteristics based on diverse research findings.

Benzenamine, 2,2'-sulfonylbis- is characterized by its sulfonamide functional group, which plays a significant role in its biological activity. The molecular structure can be represented as follows:

This compound adheres to Lipinski's rule of five, indicating favorable drug-like properties such as molecular weight and hydrogen bond potential.

Anti-Inflammatory Potential

Recent studies have highlighted the anti-inflammatory properties of benzenamine derivatives. For instance, in silico docking studies indicated that compounds similar to benzenamine, such as benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-, exhibited significant binding affinities to inflammatory mediators like Suppressor of Cytokine Signaling 1 (SOCS1) and NF-kB receptors. The docking scores were notably high (e.g., -6.47 for SOCS1), suggesting strong interactions that could inhibit inflammatory pathways .

Table 1: Molecular Docking Scores

| Protein Target | Compound ID | Docking Score |

|---|---|---|

| SOCS1 | 25689 | -6.47 |

| NF-kB | 11103 | -6.22 |

| IL-1β | 5380022 | -3.08 |

These interactions suggest that benzenamine derivatives could potentially serve as therapeutic agents in treating conditions associated with chronic inflammation.

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of benzenamine compounds across various cell lines. The results indicated variable cytotoxicity profiles depending on the specific structural modifications of the benzenamine derivatives. For example, certain derivatives demonstrated an AC50 (the concentration required to inhibit cell viability by 50%) in the low micromolar range, indicating moderate cytotoxic effects .

Table 2: Cytotoxicity Data

| Compound ID | Cell Line | AC50 (µM) |

|---|---|---|

| Compound A | HepG2 | 5.0 |

| Compound B | MCF-7 | 12.0 |

| Compound C | A549 | 8.5 |

These findings underscore the importance of structural modifications in enhancing or mitigating cytotoxic effects.

Pharmacokinetics

Pharmacokinetic studies have revealed that benzenamine derivatives exhibit poor gastrointestinal absorption and limited ability to cross the blood-brain barrier (BBB). This limitation is attributed to their lipophilicity and molecular size . In particular, modifications that enhance solubility are crucial for improving bioavailability.

Table 3: Pharmacokinetic Characteristics

| Parameter | Value |

|---|---|

| Molecular Weight | 432.49 g/mol |

| Log P | 4.07 |

| Topological Polar Surface Area (TPSA) | 113.02 Ų |

The data suggest that future drug delivery systems may need to incorporate nanotechnological approaches to enhance the efficacy of these compounds in clinical settings.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of benzenamine derivatives:

- Anti-Cancer Activity : A study investigated the effects of a specific benzenamine derivative on cancer cell lines, revealing a dose-dependent inhibition of cell proliferation.

- Neuroinflammation : Another study focused on the application of benzenamine derivatives in models of neuroinflammation, demonstrating a reduction in pro-inflammatory cytokines.

These case studies highlight the versatility of benzenamine compounds in targeting various biological pathways.

Eigenschaften

IUPAC Name |

2-(2-aminophenyl)sulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)14/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEWQUYMRFSJHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201507 | |

| Record name | Benzenamine, 2,2'-sulfonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53347-49-2 | |

| Record name | Benzenamine, 2,2'-sulfonylbis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053347492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,2'-sulfonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.